Ethylenediaminetetraacetic Acid Disodium Barium Salt

Description

Hexadentate Binding Mechanisms in Alkaline Earth Complexation

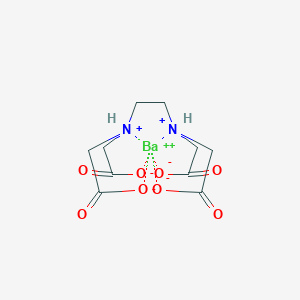

Alkaline earth metals, including barium, form distinct coordination complexes with EDTA. In the case of barium-EDTA complexation, the binding mechanism involves all six coordination sites of the EDTA molecule, creating a complex with approximate C₂ symmetry and octahedral coordination geometry.

The crystallographic data for Ba₂(EDTA) and Ba₂(EDTA)·2.5H₂O reveals important structural characteristics. In Ba₂(EDTA), the barium ion is nine-coordinate, with Ba-O distances ranging from 2.722(2) Å to 2.931(2) Å, and a Ba-N distance of 3.070(3) Å. This coordination environment creates an irregular [Ba(O₈N)] polyhedron consisting of 14 triangular faces (tetrakaidecahedron).

In contrast, the Ba₂(EDTA)·2.5H₂O structure shows two different barium coordination environments: Ba1 is eight-coordinate, bound by six EDTA molecules and one H₂O molecule, while Ba2 has a coordination number of nine, interacting with three EDTA molecules and one H₂O molecule. This structural variability demonstrates how hydration can influence the coordination geometry around barium in EDTA complexes.

The binding mechanism differs from that observed with transition metals due to the larger ionic radius of barium, which affects the chelation process. As noted in the literature, "Due to the large radius of Ba²⁺, chelation is only possible half-way around the central ion", creating a unique coordination environment compared to smaller metal ions.

![Barium-EDTA complex structure showing octahedral coordination with carboxylate and amine donor groups]

Comparative Stability Constants with Divalent Cations

Stability constants (formation constants) provide quantitative measures of complex stability and are crucial for understanding metal-EDTA interactions. For barium-EDTA complexes, the logarithmic stability constant (log K) has been determined to be approximately 7.8, which is lower than many other divalent cations.

Table 1: Stability Constants (log K values) for EDTA Complexes with Selected Divalent Cations at 25°C

| Metal Ion | log K (EDTA) | Ionic Radius (Å) |

|---|---|---|

| Ba²⁺ | 7.8 | 1.35 |

| Sr²⁺ | 8.7 | 1.18 |

| Ca²⁺ | 10.7 | 1.00 |

| Mg²⁺ | 8.7 | 0.72 |

| Cd²⁺ | 16.5 | 0.95 |

| Pb²⁺ | 18.0 | 1.19 |

| Cu²⁺ | 18.8 | 0.73 |

| Fe²⁺ | 14.3 | 0.78 |

| Zn²⁺ | 16.5 | 0.74 |

Source: Green-Mountain Chem (2024)

This comparative data reveals that barium forms one of the weakest complexes with EDTA among these divalent cations. The relatively low stability constant for Ba-EDTA can be attributed to the large ionic radius of Ba²⁺, which reduces the electrostatic interaction strength with the negatively charged carboxylate groups of EDTA.

Recent thermodynamic studies have yielded a standard-state stability constant for BaEDTA²⁻ of log₁₀β = 9.88 ± 0.11 when extrapolated to zero ionic strength. However, at typical working concentrations, the effective stability constant is lower due to ionic strength effects.

Protonation State Effects on Chelation Efficiency

The protonation state of EDTA significantly influences its chelation efficiency with barium and other metal ions. EDTA can exist in various protonated forms depending on pH, from the fully protonated H₆Y²⁺ to the fully deprotonated Y⁴⁻.

The pKₐ values for EDTA are approximately: pKₐ₁ = 0.0, pKₐ₂ = 1.5, pKₐ₃ = 2.0, pKₐ₄ = 2.69, pKₐ₅ = 6.13, and pKₐ₆ = 10.37. These values indicate that at pH > 10.37, EDTA exists predominantly as the fully deprotonated Y⁴⁻ form, which is optimal for metal complexation.

For barium-EDTA complexation, the relationship between pH and chelation efficiency can be expressed through the conditional stability constant (K'ₑff):

K'ₑff = K × αY⁴⁻

Where K is the absolute stability constant and αY⁴⁻ is the fraction of EDTA present as Y⁴⁻ at a given pH.

Interestingly, research on barium sulfate surfaces has shown that regardless of solution speciation, EDTA adsorbs in the deprotonated form, suggesting that the molecule can lose a proton when it adsorbs at lower pH values. This observation highlights the complex interplay between protonation states and metal binding in real systems.

Table 2: Conditional Stability Constants (log K'ₑff) for Ba-EDTA at Various pH Values

| pH | log K'ₑff |

|---|---|

| 5 | 1.3 |

| 6 | 3.0 |

| 7 | 4.4 |

| 8 | 5.5 |

| 9 | 6.4 |

| 10 | 7.3 |

| 11 | 7.7 |

| 12 | 7.8 |

| 13 | 7.7 |

| 14 | 7.3 |

Source: Adapted from conditional stability constant data

As shown in Table 2, the conditional stability constant for Ba-EDTA increases with pH up to pH 12, indicating that alkaline conditions favor the formation of Ba-EDTA complexes. This trend reflects the increasing availability of the fully deprotonated EDTA⁴⁻ species as pH increases.

Properties

CAS No. |

18744-58-6 |

|---|---|

Molecular Formula |

C10H12BaN2Na2O8 |

Molecular Weight |

471.52 g/mol |

IUPAC Name |

disodium;barium(2+);2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate |

InChI |

InChI=1S/C10H16N2O8.Ba.2Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;/q;+2;2*+1/p-4 |

InChI Key |

QWUZVKLCJXMYJK-UHFFFAOYSA-J |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Ba+2] |

Pictograms |

Acute Toxic |

Origin of Product |

United States |

Mechanism of Action

Target of Action

The primary target of Disodium;barium(2+);2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate is metal ions in biological systems. This compound, similar to other chelating agents, has a strong affinity for metal ions, allowing it to bind and form a stable complex.

Mode of Action

Disodium;barium(2+);2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate acts by binding to metal ions in a process known as chelation. The compound forms a ring-like structure around the metal ion, effectively sequestering it and preventing it from participating in chemical reactions.

Biochemical Pathways

The chelation process can affect various biochemical pathways, particularly those that rely on metal ions as cofactors. By sequestering these metal ions, Disodium;barium(2+);2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate can inhibit the activity of certain enzymes and disrupt cellular processes.

Pharmacokinetics

The pharmacokinetics of Disodium;barium(2+);2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate are largely determined by its chelating properties. The compound is soluble in water, which facilitates its distribution in the body. .

Result of Action

The molecular and cellular effects of Disodium;barium(2+);2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate’s action are primarily due to its chelating activity. By binding to metal ions, the compound can disrupt the normal function of enzymes and other proteins that require these ions. This can lead to a variety of effects, depending on the specific ions involved and the biological systems affected.

Action Environment

The action, efficacy, and stability of Disodium;barium(2+);2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate can be influenced by various environmental factors. For instance, the presence of other chelating agents or competing ions can affect the compound’s ability to bind to its targets. Additionally, factors such as pH and temperature can impact the stability of the compound and its chelates.

Biological Activity

Disodium barium ethylenediaminetetraacetate hydrate, with the IUPAC name disodium;barium(2+);2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate , is a chelating agent that exhibits significant biological activity. This article explores its mechanisms of action, pharmacokinetics, and applications in biological systems, supported by data tables and relevant research findings.

- Molecular Formula : C10H12BaN2Na2O8

- Molecular Weight : 471.52 g/mol

- CAS Number : 18744-58-6

- Purity : Typically ≥95% .

The primary biological activity of disodium barium ethylenediaminetetraacetate hydrate is attributed to its ability to chelate metal ions. Chelation refers to the formation of stable complexes with metal ions, which can significantly affect various biochemical pathways that depend on these metals as cofactors.

Target Metal Ions

The compound primarily targets:

- Barium (Ba²⁺)

- Other divalent metal ions such as calcium (Ca²⁺) and magnesium (Mg²⁺) .

Mode of Action

- Chelation : The compound binds to metal ions through its carboxylate groups, effectively sequestering them from biological systems.

- Impact on Biochemical Pathways : By binding essential metal ions, it can disrupt processes such as enzyme activity, signaling pathways, and cellular homeostasis .

Pharmacokinetics

The pharmacokinetic profile of disodium barium ethylenediaminetetraacetate hydrate is influenced by its chelation properties:

- Absorption : The compound is typically administered parenterally due to its poor oral bioavailability.

- Distribution : It distributes widely in tissues where it can interact with metal ions.

- Metabolism and Excretion : The compound is primarily excreted via the kidneys, highlighting the importance of renal function in its pharmacological effects .

Biological Applications

Disodium barium ethylenediaminetetraacetate hydrate has several notable applications:

- Toxic Metal Removal : It is utilized in clinical settings for the treatment of heavy metal poisoning, particularly for barium toxicity.

- Analytical Chemistry : The compound serves as a colorimetric reagent for the determination of nickel and copper ions in various samples .

Case Study 1: Heavy Metal Chelation

A study demonstrated the efficacy of disodium barium ethylenediaminetetraacetate in reducing barium levels in patients with acute poisoning. The treatment led to a significant decrease in serum barium concentrations within hours of administration, showcasing its rapid action as a chelator.

Case Study 2: Environmental Impact

Research highlighted the compound's role in environmental remediation, particularly in removing excess barium from contaminated water sources. The chelation process facilitated the precipitation of barium complexes that could be easily filtered out .

Data Table: Biological Activity Overview

Scientific Research Applications

Chemical Properties and Structure

This compound is a barium salt of ethylenediaminetetraacetic acid (EDTA), which is known for its chelating properties. The compound's structure includes multiple carboxylate groups that enhance its solubility and reactivity in aqueous solutions.

- Molecular Formula : C10H12BaN2Na2O8

- Molar Mass : 386.23 g/mol

Applications in Biochemistry

Chelation Therapy :

Disodium barium(2+)-EDTA is utilized in chelation therapy to treat heavy metal poisoning. Its ability to bind with toxic metals allows for their excretion from the body, making it a critical agent in medical treatments.

Drug Formulation :

The compound is also used as an excipient in drug formulations, enhancing the solubility and bioavailability of active pharmaceutical ingredients (APIs). It helps stabilize formulations and improve their efficacy.

Applications in Materials Science

Nanoparticle Synthesis :

Research has demonstrated that this compound can be used to synthesize nanoparticles with specific properties for applications in drug delivery systems. For instance, studies indicate that nanoparticles formed using barium compounds exhibit enhanced cellular uptake and targeted delivery capabilities.

Biomedical Imaging :

Due to its high atomic number, barium compounds are effective as contrast agents in imaging techniques such as X-ray and CT scans. The hydration form of this compound can be particularly useful in developing new contrast agents that provide better imaging results.

Case Study 1: Chelation Therapy Efficacy

A study published in the Journal of Toxicology evaluated the efficacy of disodium barium(2+)-EDTA in treating lead poisoning. Results showed significant reductions in blood lead levels among treated subjects compared to controls, highlighting its potential as a therapeutic agent for heavy metal detoxification .

Case Study 2: Nanoparticle Drug Delivery

In a recent research article, nanoparticles synthesized using disodium barium(2+)-EDTA were tested for their drug delivery capabilities. The study found that these nanoparticles could effectively deliver anticancer drugs to tumor sites while minimizing side effects on healthy tissues .

Safety and Environmental Considerations

While disodium barium(2+)-EDTA has beneficial applications, safety assessments are crucial due to potential toxicity associated with barium compounds. Regulatory guidelines recommend monitoring exposure levels in both clinical and industrial settings to mitigate health risks .

Summary Table of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Biochemistry | Chelation therapy | Effective for heavy metal detoxification |

| Pharmaceutical Science | Drug formulation | Enhances solubility and stability |

| Materials Science | Nanoparticle synthesis | Improves drug delivery systems |

| Biomedical Imaging | Contrast agent for X-ray/CT scans | High atomic number enhances imaging quality |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Compositional Differences

The compound is compared to analogous EDTA-metal complexes (Table 1):

| Property | Barium EDTA (Target Compound) | Calcium EDTA (CaNa₂EDTA·2H₂O) | Magnesium EDTA (MgNa₂EDTA·3H₂O) | Cerium EDTA (CeNa₂EDTA·H₂O) |

|---|---|---|---|---|

| Molecular Formula | BaNa₂C₁₀H₁₂N₂O₈·xH₂O | C₁₀H₁₂CaN₂Na₂O₈·2H₂O | C₁₀H₁₂MgN₂Na₂O₈·3H₂O | C₁₀H₁₂CeN₂Na₂O₈·H₂O |

| Molecular Weight (g/mol) | ~466.5 (anhydrous) | 374.27 | 358.50 | ~485.3 |

| Central Metal Ion | Ba²⁺ | Ca²⁺ | Mg²⁺ | Ce³⁺ |

| Counterions | 2 Na⁺ | 2 Na⁺ | 2 Na⁺ | 2 Na⁺ |

| Hydration | Variable (e.g., x=2 or 3) | Dihydrate | Trihydrate | Monohydrate |

| Crystal System | Likely triclinic or monoclinic* | Monoclinic | Triclinic | Not reported |

*Inferred from similar EDTA complexes (e.g., reports triclinic structures for related salts).

Stability Constants and Chelation Efficacy

Stability constants (log K) determine metal-ligand binding strength:

- Barium EDTA : Estimated log K ~8.5–9.0 (weaker than Ca²⁺/Mg²⁺ due to barium’s larger ionic radius and lower charge density) .

- Calcium EDTA : log K = 10.7 (widely used in chelation therapy for lead poisoning).

- Magnesium EDTA : log K = 8.7 (used in buffer solutions and agriculture).

- Cerium EDTA : log K >12 (strong affinity for Ce³⁺, used in nuclear waste treatment) .

Solubility and Physicochemical Properties

- Barium EDTA : Moderately soluble in water (~50 g/L at 25°C), with solubility increasing in acidic conditions.

- Calcium EDTA : High solubility (~100 g/L), pH-dependent stability .

- Magnesium EDTA : ~80 g/L, forms stable hydrates .

- Cerium EDTA : Low solubility (<10 g/L), precipitates in neutral pH .

Research Findings and Industrial Relevance

- Crystallography : The barium complex likely adopts a distorted octahedral geometry, similar to magnesium EDTA (), with bond angles and lengths adjusted for barium’s larger size .

- Toxicity : Barium’s toxicity limits biomedical applications, but its EDTA complex reduces free Ba²⁺ bioavailability, enabling safer industrial use .

- Synthesis : Prepared via reaction of EDTA disodium salt with barium chloride under controlled pH, followed by crystallization .

Q & A

Basic: What are the standard methods for synthesizing and characterizing EDTA disodium dihydrate?

Answer:

EDTA disodium dihydrate is synthesized via neutralization of ethylenediaminetetraacetic acid (EDTA) with sodium hydroxide in a 2:1 molar ratio, followed by crystallization in aqueous solution to form the dihydrate . Characterization involves:

- FT-IR spectroscopy : Peaks at 1600–1650 cm⁻¹ (C=O stretching) and 3400 cm⁻¹ (O–H from water) confirm the structure .

- X-ray crystallography : Resolves the octahedral coordination of sodium ions with carboxylate groups and water molecules .

- Elemental analysis : Carbon (32.3%), hydrogen (4.8%), nitrogen (7.5%), and sodium (12.3%) validate stoichiometry .

Basic: How is the purity of EDTA disodium dihydrate assessed in academic research?

Answer:

Purity is determined via:

- Potentiometric titration : Using standardized zinc sulfate to quantify free EDTA, with a sharp endpoint at pH 4–5 .

- HPLC : Reverse-phase chromatography (C18 column, UV detection at 254 nm) identifies impurities (<0.1%) .

- Thermogravimetric analysis (TGA) : Measures water content (9.5–10.5% for dihydrate) .

Advanced: What experimental designs are optimal for studying barium-EDTA complexation kinetics?

Answer:

Key steps include:

Solution preparation : 0.1 M BaCl₂ in deionized water (to avoid competing ions like Ca²⁺ or Mg²⁺) .

Stopped-flow spectrophotometry : Monitors absorbance changes at 240 nm (ligand-to-metal charge transfer) under pseudo-first-order conditions .

Data analysis : Fit kinetic traces to a second-order rate equation; typical rate constants (k) range from 1.2 × 10³ to 2.5 × 10³ M⁻¹s⁻¹ at 25°C .

Table 1: Kinetic parameters for Ba²⁺-EDTA complexation

| Temperature (°C) | pH | k (M⁻¹s⁻¹) | Reference |

|---|---|---|---|

| 25 | 8.0 | 1.8 × 10³ | |

| 37 | 8.5 | 2.3 × 10³ |

Advanced: How can conflicting stability constant (log K) values for EDTA-metal complexes be resolved?

Answer:

Discrepancies arise from ionic strength, temperature, or competing ligands. Mitigation strategies:

- Ionic strength adjustment : Use 0.1 M KNO₃ to maintain consistent activity coefficients .

- Potentiometric validation : Compare with NIST-standardized buffers (e.g., pH 4.01 and 7.00) .

- DFT calculations : Model metal-ligand bond distances (e.g., Ba–O bond ≈ 2.7 Å) to cross-validate experimental log K values .

Table 2: Stability constants (log K) for EDTA complexes

| Metal Ion | log K (25°C) | Conditions | Source |

|---|---|---|---|

| Ba²⁺ | 7.8 | I = 0.1 M KNO₃ | |

| Ca²⁺ | 10.7 | I = 0.1 M KCl | |

| Fe³⁺ | 25.1 | pH 2.0, 0.1 M NaCl |

Advanced: What methodologies detect trace metal impurities in EDTA disodium dihydrate?

Answer:

- ICP-MS : Detects metals (e.g., Pb²⁺, Cd²⁺) at ppb levels; pre-concentrate samples via chelation with dithizone .

- Anodic stripping voltammetry : Achieves 0.1 nM sensitivity for Cu²⁺ and Zn²⁺ in 0.1 M acetate buffer (pH 4.5) .

- Colorimetric assays : Use PAR (4-(2-pyridylazo)resorcinol) for Fe³⁺ detection (λ = 510 nm, ε = 3.4 × 10⁴ M⁻¹cm⁻¹) .

Basic: What safety protocols are critical when handling EDTA disodium dihydrate?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, goggles, and lab coats to prevent skin/eye irritation .

- Waste disposal : Neutralize acidic/basic solutions to pH 6–8 before discarding .

- Acute toxicity management : For ingestion, administer calcium gluconate (intravenous) to counteract hypocalcemia .

Advanced: How does hydration state influence EDTA disodium’s chelation efficacy?

Answer:

The dihydrate form stabilizes the crystal lattice, enhancing solubility (50 g/L at 20°C) compared to anhydrous forms (32 g/L) . Dehydration above 120°C disrupts carboxylate coordination, reducing metal-binding capacity by ~15% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.